molecular formula C9H13NO B186731 2-[(Ethylamino)methyl]phenol CAS No. 108206-05-9

2-[(Ethylamino)methyl]phenol

Cat. No. B186731
M. Wt: 151.21 g/mol
InChI Key: HYQSZSSNBPVQMW-UHFFFAOYSA-N
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Description

“2-[(Ethylamino)methyl]phenol” is a chemical compound with the CAS Number: 108206-05-9. It has a molecular weight of 151.21 .


Synthesis Analysis

There is a paper that discusses the synthesis of a Co (III) complex with a compound similar to 2-[(Ethylamino)methyl]phenol . The compounds were synthesized using commercially available solvents .


Molecular Structure Analysis

The InChI Code for 2-[(Ethylamino)methyl]phenol is 1S/C9H13NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-6,10-11H,2,7H2,1H3 .


Chemical Reactions Analysis

Phenols, which 2-[(Ethylamino)methyl]phenol is a type of, are very reactive towards electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Coordination Properties

  • Synthesis and Metal Ion Coordination : 2-[(Ethylamino)methyl]phenol derivatives are involved in the synthesis of complex ligands that demonstrate significant coordination properties with metal ions like Cu(II), Zn(II), and Cd(II). These ligands can form stable mono- and dinuclear complexes, indicating their potential in coordination chemistry and metal ion capture applications (Ambrosi et al., 2003).

Anticancer Activity

  • Anticancer Applications : Schiff bases derived from 2-[(Ethylamino)methyl]phenol have shown significant anticancer activity. These compounds exhibit cytotoxicity against cancer cell lines like HeLa and MCF-7, suggesting their potential as anticancer agents (Uddin et al., 2020).

Chemical Reactions and Structure Analysis

  • Chemical Reactions and Structural Studies : This compound is involved in chemical reactions like the deprotection of aromatic methyl ethers, providing a method with potentially odorless workup. Its use in such chemical processes highlights its versatility in organic synthesis (Magano et al., 2006).
  • Crystal Structure Analysis : The crystal structures of complexes involving derivatives of 2-[(Ethylamino)methyl]phenol, like di-μ-chlorido-bis copper(II) complexes, have been elucidated. Such analyses are crucial for understanding the molecular configuration and properties of these compounds (Meier et al., 2023).

Ligand Synthesis and Stability

  • Ligand Synthesis and Metal Complex Stability : Various derivatives of 2-[(Ethylamino)methyl]phenol are synthesized and studied for their stability constants with transition metals. These studies contribute to the development of stable metal complexes for various applications (Kim & Lee, 2006).

Radiopharmaceutical Research

  • Radiopharmaceutical Research : Research involving gallium(III) complexes with hexadentate chelators derived from 2-[(Ethylamino)methyl]phenol is significant in developing new radiopharmaceuticals. These studies assess the suitability of these chelates for biomedical applications, including imaging and therapy (Silva et al., 2015).

DNA and Protein Interaction Studies

  • Interaction with DNA and Proteins : Metal(II) complexes using Schiff base ligands derived from 2-[(Ethylamino)methyl]phenol have been shown to interact with DNA and plasma proteins. These interactions are pivotal in exploring these complexes as potential anticancer agents and understanding their biological interactions (Rani et al., 2020).

Safety And Hazards

The safety information for 2-[(Ethylamino)methyl]phenol includes hazard statements H315;H319;H335 and precautionary statements P261;P305+351+338;P302+352 .

properties

IUPAC Name

2-(ethylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-6,10-11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQSZSSNBPVQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Ethylamino)methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SD Kim, YS Park - Journal of the Korean Chemical Society, 2003 - koreascience.kr
Ligands, Br-PEMP, Cl-PEMP and $ CH_3O-PEMP $ having Br, Cl and $ CH_3O $ substituents at 5-position of the $ N_2O $ tridentate ligand, 2-[(2-pyridine-2-ethylamio)-methyl]-phenol …
Number of citations: 1 koreascience.kr
R Wu, RF Williams, LAP Silks… - Journal of Labelled …, 2019 - Wiley Online Library
Anti‐malaria drugs chloroquine and amodiaquine and their metabolites were synthesized to incorporate 13 C and 15 N starting from U‐ 13 C–labeled benzene to give M + 7 …
J Okombo, C Brunschwig, K Singh… - ACS infectious …, 2019 - ACS Publications
A novel series of pyrido[1,2-a]benzimidazoles bearing Mannich base side chains and their metabolites were synthesized and evaluated for in vitro antiplasmodium activity, microsomal …
Number of citations: 30 pubs.acs.org
WA de Barros, M de Magalhães Silva… - New Journal of …, 2021 - pubs.rsc.org
Experimental, biophysical, and molecular modelling studies between 25I-NBOH and 25I-NBOMe with human serum albumin (HSA) have indicated that these recreational drugs …
Number of citations: 6 pubs.rsc.org
TA Anyorigiya - 2017 - open.uct.ac.za
RATIONALE: The accurate measurement of antimalarial drug concentrations in key target patient groups is essential to ensure optimal dosing for malaria treatment and to distinguish …
Number of citations: 1 open.uct.ac.za
ST Coulibaly - 2023 - bibliosante.ml
Introduction Le Paludisme est une érythrocytopathie fébrile et hémolysante due au développement et à la multiplication dans les hématies d’un protozoaire du genre Plasmodium, …
Number of citations: 0 bibliosante.ml
A Kodio - 2009 - bibliosante.ml
TITRE MEMBRES DU JURY THESE M. Aly Kodio Evaluation de la sensibilité in vitro des isolats de terrain de P.falciparum à la c Page 1 1 Président : Professeur Moussa HARAMA …
Number of citations: 0 bibliosante.ml

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